mPGES-1 Enzyme Inhibitory Potency: Direct Comparison with a Close In-Class Analog in Identical Assay Format
In a recombinant mPGES-1 enzyme assay using human HEK293 cells coexpressing COX-1 and challenged with arachidonic acid as substrate, 2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone exhibited an IC₅₀ of 12 nM. In contrast, the des-chloro analog 2-(phenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone, where the 4-chlorine substituent is absent, showed an IC₅₀ of 210 nM under identical assay conditions [1]. This represents an 18-fold improvement in enzymatic potency conferred specifically by the para-chlorine atom.
| Evidence Dimension | Recombinant mPGES-1 enzyme inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 12 nM |
| Comparator Or Baseline | 2-(phenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone (des-chloro analog); IC₅₀ = 210 nM |
| Quantified Difference | 18-fold lower IC₅₀ (superior potency) |
| Conditions | HEK293 cells transfected with human mPGES-1 and COX-1; arachidonic acid substrate; PGE₂ quantification by LC-MS/MS |
Why This Matters
The 4-chlorophenoxy substituent is a critical potency determinant in this series, and its absence in generic analogs leads to a substantial loss of target engagement that would be unacceptable for structure-activity relationship (SAR)-driven lead optimization or reference compound use.
- [1] Dainippon Sumitomo Pharma Co., Ltd. BindingDB entry BDBM50434670 (CHEMBL2387587): Affinity Data for mPGES-1 Inhibition. Retrieved from BindingDB, curated from ChEMBL deposition. View Source
